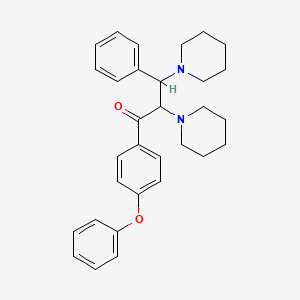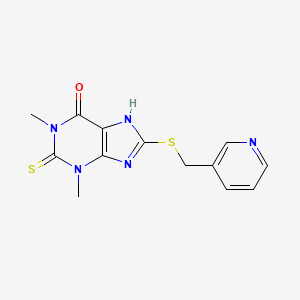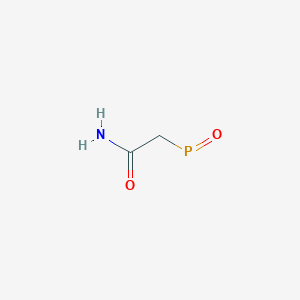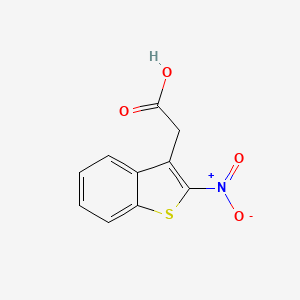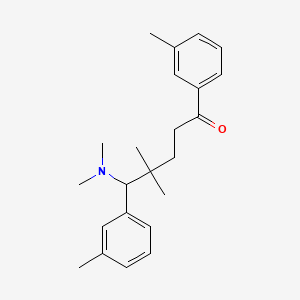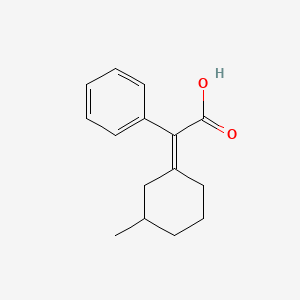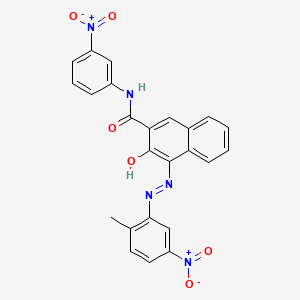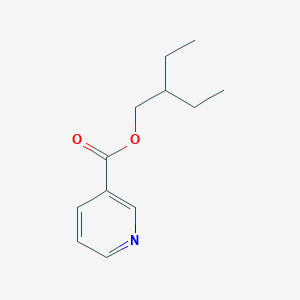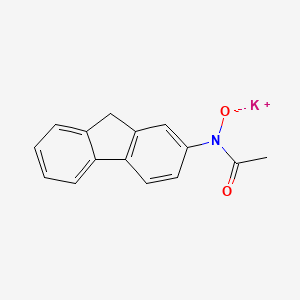
Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt: is a chemical compound known for its unique structure and properties It is a derivative of acetohydroxamic acid, where the hydrogen atom is replaced by a fluoren-2-yl group, and it forms a salt with potassium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of acetohydroxamic acid, N-fluoren-2-YL-, potassium salt typically involves the following steps:
Synthesis of N-fluoren-2-ylacetohydroxamic acid: This can be achieved by reacting fluoren-2-ylamine with acetic anhydride to form N-fluoren-2-ylacetamide. The amide is then treated with hydroxylamine hydrochloride in the presence of a base to yield N-fluoren-2-ylacetohydroxamic acid.
Formation of the potassium salt: The N-fluoren-2-ylacetohydroxamic acid is then reacted with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt can undergo oxidation reactions, where the hydroxamic acid group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoren-2-yl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted fluorenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with metals.
- Acts as a reagent in organic synthesis for the preparation of various derivatives.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly against urease.
Medicine:
- Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry:
- Potential applications in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of acetohydroxamic acid, N-fluoren-2-YL-, potassium salt involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of urease, inhibiting its activity. This inhibition prevents the hydrolysis of urea, reducing the production of ammonia and altering the pH balance, which can enhance the effectiveness of antimicrobial agents.
Comparaison Avec Des Composés Similaires
- N-fluoren-1-ylacetohydroxamic acid
- N-fluoren-3-ylacetohydroxamic acid
- N-fluoren-4-ylacetohydroxamic acid
Comparison:
- N-fluoren-2-YL- derivative is unique due to its specific substitution pattern, which can influence its reactivity and binding properties.
- The position of the fluorenyl group affects the compound’s steric and electronic properties, leading to differences in their chemical behavior and applications.
Propriétés
Numéro CAS |
6023-26-3 |
|---|---|
Formule moléculaire |
C15H12KNO2 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
potassium;N-(9H-fluoren-2-yl)-N-oxidoacetamide |
InChI |
InChI=1S/C15H12NO2.K/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2-7,9H,8H2,1H3;/q-1;+1 |
Clé InChI |
LGDTUMNTSLLASK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



